molecular formula C13H9NO B160198 2-Amino-9-fluorenone CAS No. 3096-57-9

2-Amino-9-fluorenone

Cat. No. B160198
CAS RN: 3096-57-9
M. Wt: 195.22 g/mol
InChI Key: SJODITPGMMSNRF-UHFFFAOYSA-N
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Description

2-Amino-9-fluorenone is used as an active pharmaceutical intermediate .


Synthesis Analysis

Fluorenones, including 2-Amino-9-fluorenone, are synthesized via intramolecular and intermolecular processes . A Perspective on Synthesis and Applications of Fluorenones provides a comprehensive review of the synthesis of fluorenones . Another study reports a simple and efficient synthesis of novel 2-amino-N’-(9H-fluoren-9-ylidene)-hexahydroquinoline-3-carbohydrazide derivatives .


Molecular Structure Analysis

The molecular recognition interaction of β-cyclodextrin (β-CDx) was investigated using 2-amino-9-fluorenone (2AFN) by UV, steady-state fluorescence, and time-resolved fluorescence measurements in aqueous solution at various pH .


Chemical Reactions Analysis

A study titled “Direct single-molecule dynamic detection of chemical reactions” discusses the dynamic process of basic chemical reactions at the single-event level using stable graphene-molecule single-molecule junctions . Another study titled “Reduction of 9-Fluorenone Lab Report” suggests that the final compound measured contains an OH (alcohol) functional group .


Physical And Chemical Properties Analysis

The molecular formula of 2-Amino-9-fluorenone is C13H9NO and its molecular weight is 195.22 g/mol .

Scientific Research Applications

1. Fluorescent Al3+ Ion Sensor

  • Summary of Application: The imino derivative of 2-amino-9-fluorenone and mercapto-2-butanone is synthesized and used as a turn-on fluorescence sensor for Al3+ ions . This application is significant because excess aluminum can cause health problems such as damage to certain human cells and diseases like Parkinson’s or Alzheimer’s .
  • Methods of Application: The compound is synthesized and characterized using IR, NMR, and mass spectral techniques . The fluorescence of the compound shows a large enhancement at the addition of Al3+ ions .
  • Results or Outcomes: The detection limit of the Al3+ determination by the fluorenone derivative is 5 × 10 –8 M . A visible enhancement of color occurs on illumination of the fluorescent compound – Al3+ ion complex .

2. Active Pharmaceutical Intermediate

  • Summary of Application: 2-Amino-9-fluorenone is used as an active pharmaceutical intermediate . An intermediate in this context is a substance produced during the middle stages of a reaction and subsequently consumed to produce the final product.

3. Organic Electronic Displays and Anti-Cancer Drugs

  • Summary of Application: The oligofluorenone, derived from 1-amino-9-fluorenone, is electrochemically active and changes color from yellow to blue during polymerization . This property provides potential application in the fabrication of organic electronic displays and anti-cancer drugs .

Safety And Hazards

The safety data sheet for 2-Amino-9-fluorenone suggests avoiding contact with skin and eyes, ingestion, and inhalation . It also recommends wearing personal protective equipment/face protection and ensuring adequate ventilation .

Future Directions

Fluorenone molecular materials, including 2-Amino-9-fluorenone, are promising for photonic and optoelectronic applications, such as very efficient optical second harmonic (SHG) and terahertz (THz) generation, light-emitting diodes, biomarkers, solar cells, and sensors . The review titled “A Perspective on Synthesis and Applications of Fluorenones” also discusses future directions for fluorenone materials .

properties

IUPAC Name

2-aminofluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJODITPGMMSNRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184943
Record name 9H-Fluoren-9-one, 2-amino- (9CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195911
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Amino-9-fluorenone

CAS RN

3096-57-9
Record name 2-Amino-9H-fluoren-9-one
Source CAS Common Chemistry
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Record name 2-Aminofluorenone
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Record name 3096-57-9
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Record name 9H-Fluoren-9-one, 2-amino- (9CI)
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Record name 2-aminofluoren-9-one
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Record name 2-AMINOFLUORENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
IVMV Enoch, M Swaminathan - Journal of Fluorescence, 2006 - Springer
… and photoprototropic behavior of 2-amino-9-fluorenone (2AFN) in β-cyclodextrin. … β-Cyclodextrin forms a 1:1 inclusion complex with 2-amino-9-fluorenone with a binding constant value …
Number of citations: 33 link.springer.com
CW Bennett, WW Muelder - Journal of the American Chemical …, 1953 - ACS Publications
In a very interesting paper, 3 Czarnetsky and Schmidt (henceforth C. and S.) reported the reversi-ble addition of acidic and basic gases such as C02, H2S, NH3 to proteins in the solid …
Number of citations: 3 pubs.acs.org
SE Thangaraj, EJ Antony, GT Selvan… - Journal of Analytical …, 2019 - Springer
… We synthesized Compound 1 by the treatment of 2‑amino-9-fluorenone with 3-mercapto-2-butanone (Scheme 1). Figures 1 and 2 show the H 1 and C 13 NMR spectra of 1. The NMR …
Number of citations: 4 link.springer.com
S Dei, E Teodori, A Garnier-Suillerot, F Gualtieri… - Bioorganic & medicinal …, 2001 - Elsevier
… 0.54 mL (3.84 mmol) of triethylamine and 570 mg (2.61 mmol) of di-ter-butyldicarbonate (BOC) were added to a solution of 500 mg (2.56 mmol) of 2-amino-9-fluorenone in 8 mL of 1,4-…
Number of citations: 19 www.sciencedirect.com
K SUZUKI, EK WEISBURGER… - The Journal of Organic …, 1961 - ACS Publications
… 2-Amino-9-fluorenone (12 g.) in 200 ml. acetic acid reacted with 3.16 ml. bromine at 20 to yield … 2-Amino-9-fluorenone (7.6 g.) in 196 ml. dimethyl sulfoxide was treated with 4.45 ml. of ¿-…
Number of citations: 8 pubs.acs.org
V Vyskočil, A Hájková, J Barek - XXXI. Moderní Elektrochemické Metody, 2011 - adoc.pub
… Conclusions We have determined genotoxic 9-fluorenone, 2-nitro-9-fluorenone, 2, 7-dinitro-9-fluorenone, and 2-amino-9-fluorenone using modern polarographic and voltammetric …
Number of citations: 1 adoc.pub
WE White Jr, SG Rock - Mutation Research/Fundamental and Molecular …, 1981 - Elsevier
… The photolabel 2-azido-9-fluorenone oxime was prepared by reacting 2-amino-9-fluorenone with hydroxylamine to form 2amino-9-fluorenone oxime, followed by diazotization of the …
Number of citations: 4 www.sciencedirect.com
G Norwitz, PN Keliher - Talanta, 1986 - Elsevier
… -6-nitroaniline, 4,5-dimethyl-2_nitroaniline, 2-amino-9-fluorenone, naphthionic acid (sodium salt), 3-… 4,5-dimethyl-2-nitroaniline, 2-amino-9-fluorenone, naphthionic acid (sodium salt), 3-…
Number of citations: 17 www.sciencedirect.com
MD Dollinger, SC Hixon, AM Sarrif, WE White Jr - In Vitro, 1980 - Springer
… The temperature was lowered to -20 C and 0.67 g of 2-amino-9-fluorenone oxime was obtained. Concentration of the ethanol solution affected another 0.37 g of product; total yield, 93%…
Number of citations: 6 link.springer.com
K UEHARA - Novel Trends in Electroorganic Synthesis, 2013 - books.google.com
… 1 shows (a): chemical structures of 2-amino-9-fluorenone (AF) and 2, 4, 7trinitrofluorenylidenemalononitrile (TNFM),(b): chemical doping and undoping of PMeT, and (c): Au/PMeT/9-…
Number of citations: 0 books.google.com

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